

"Ethyl 6-fluoro-2-methylquinoline-3-carboxylate" molecular weight and formula

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Compound of Interest

Ethyl 6-fluoro-2-methylquinoline-3carboxylate

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Technical Guide: Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, a representative synthetic protocol, and a general analytical workflow for **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate**. This quinoline derivative is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of the broader fluoroquinolone class of compounds, which include anticancer and antimicrobial properties.

Core Physicochemical Data

The fundamental molecular properties of **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** are summarized below.



Property	Value
Molecular Formula	C13H12FNO2[1][2]
Molecular Weight	233.24 g/mol [1][2]
CAS Number	282540-26-5[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** is not readily available in the provided search results, a plausible and widely used method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[3][4] The following is a generalized protocol adapted for the synthesis of the target molecule, starting from 4-fluoroaniline and ethyl acetoacetate.

Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate via Gould-Jacobs Reaction

This synthesis involves two primary steps: the condensation of an aniline with a β -ketoester to form an enamine, followed by a thermal cyclization to yield the quinoline ring system.

Step 1: Condensation of 4-fluoroaniline with ethyl acetoacetate

- In a round-bottom flask equipped with a condenser and a magnetic stirrer, equimolar amounts of 4-fluoroaniline and ethyl acetoacetate are mixed.
- A catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) is added to the mixture.
- The reaction mixture is heated, typically at a temperature range of 100-140°C, for 1-2 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the water formed during the reaction is removed, often by azeotropic distillation. The crude intermediate, ethyl 3-(4-fluoroanilino)but-2-enoate, can be purified or used directly in the next step.

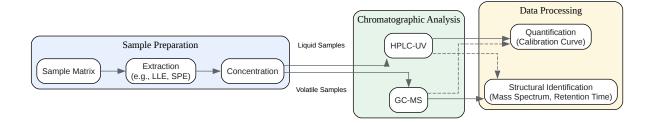
Step 2: Thermal Cyclization



- The crude or purified enamine from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
- The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.
- The reaction is maintained at this temperature for a short period, usually 15-30 minutes.
- After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or diethyl ether to precipitate the product.
- The solid product is collected by filtration, washed with the non-polar solvent to remove the high-boiling point solvent, and then dried.
- The crude **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Analytical Workflow

The identity and purity of synthesized **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate**, as well as its quantification in various matrices, can be determined using a standard analytical workflow. This typically involves sample preparation followed by chromatographic analysis.



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Caption: A general analytical workflow for the characterization of quinoline derivatives.



Signaling Pathways and Biological Context

While specific signaling pathways for **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** have not been elucidated, the broader class of fluoroquinolones is known to exhibit significant biological activity. Many quinoline derivatives have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival. Additionally, the fluoroquinolone core is a well-established scaffold in the development of antibiotics. Further research is required to determine the specific biological targets and mechanisms of action for this particular compound.

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